![molecular formula C15H10BrNO3S2 B2829258 Methyl 3-(5-bromothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 477534-72-8](/img/structure/B2829258.png)
Methyl 3-(5-bromothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(5-bromothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a thiophene ring as a key structural element . The compound also contains a carboxylate group attached to a methyl group .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including [3+2] cycloaddition reactions . These reactions can lead to the formation of new compounds with different properties .Scientific Research Applications
Photochemical Synthesis and Arylation Processes
Research has explored the photochemical behavior of thiophene derivatives, including the synthesis of aryl thiophene carboxylates through photochemical processes. Specifically, studies have shown that the arylation of halogeno-thiophenes, such as 5-bromothiophene-2-carbonitrile and methyl 5-bromothiophene-2-carboxylate, can be achieved through irradiation in the presence of aromatic substrates. This process has been applied in synthesizing naturally occurring bithiophenes, demonstrating the compound's utility in creating complex organic molecules with potential applications in materials science and organic synthesis (D’Auria et al., 1989).
Catalytic Approaches and Computational Applications
Another study focused on the synthesis of pyrazole-thiophene-based amide derivatives, highlighting the catalytic approaches to arylating 5-bromothiophene carboxylic acid. This work showcased the successful synthesis of unsubstituted and substituted amides with good yields, further processed through Suzuki–Miyaura cross-coupling for additional derivatives. The study emphasized the structural features of these compounds, including their non-linear optical (NLO) properties, and utilized computational applications to predict chemical reactivity, stability, and NLO responses. This research underlines the compound's relevance in developing materials with desirable electronic and optical properties (Kanwal et al., 2022).
Synthetic Methodologies and Functionalization
Further investigations have delved into synthetic methodologies involving thiophene compounds, offering new routes to create mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. Such research provides insights into the versatile applications of thiophene derivatives in synthetic organic chemistry, potentially facilitating the development of novel compounds with varied biological or chemical activities (Corral & Lissavetzky, 1984).
Thiophene-based Derivatives and Antipathogenic Activity
Research on thiourea derivatives synthesized from acylthioureas has shown significant antipathogenic activity against bacteria known for biofilm formation. These studies suggest the potential of thiophene-based compounds in developing new antimicrobial agents that can combat bacterial resistance, particularly in biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research is envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives . Future directions may include the development of new synthetic methods and the exploration of new applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They are known to interact with a variety of targets, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Mode of Action
For instance, suprofen, a 2-substituted thiophene, acts as a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of thiophene derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level .
properties
IUPAC Name |
methyl 3-[(5-bromothiophene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3S2/c1-20-15(19)13-12(8-4-2-3-5-9(8)22-13)17-14(18)10-6-7-11(16)21-10/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSNJYBYPGRRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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